molecular formula C12H19ClN2O B11734647 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride

3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride

Cat. No.: B11734647
M. Wt: 242.74 g/mol
InChI Key: ULSGPUZSKGDZMS-UHFFFAOYSA-N
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Description

3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride: is a chemical compound with the molecular formula C12H18N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods such as hydrogenation, cyclization, or cycloaddition reactions.

    Introduction of the aminopiperidine moiety: This step involves the reaction of piperidine with an appropriate amine source under controlled conditions.

    Attachment of the phenol group: This can be done through substitution reactions where the aminopiperidine reacts with a phenol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(3-Aminopiperidin-1-yl)methyl]phenol
  • 3-{[(3R)-3-aminopiperidin-1-yl]methyl}phenol

Comparison:

  • Structural Differences: While similar in structure, these compounds may differ in the position or configuration of functional groups.
  • Unique Properties: 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride may exhibit unique chemical and biological properties due to the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

3-[(3-aminopiperidin-1-yl)methyl]phenol;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10;/h1,3,5,7,11,15H,2,4,6,8-9,13H2;1H

InChI Key

ULSGPUZSKGDZMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)O)N.Cl

Origin of Product

United States

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